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Z-Gly-pro-leu-gly-pro-OH

Cat. No.: B12062268
M. Wt: 573.6 g/mol
InChI Key: DGRDYZZPQWDRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Synthetic Peptides in Contemporary Biochemical Investigations

Synthetic peptides have become indispensable tools in modern biochemical and biomedical research, offering a level of precision and versatility that is often unattainable with larger, more complex proteins. bitesizebio.comnih.gov These lab-engineered short chains of amino acids are crucial for a multitude of applications, from fundamental cell biology research to the development of novel therapeutics and diagnostics. creative-enzymes.comresearchgate.net

In research, synthetic peptides are instrumental for studying protein-protein interactions, receptor binding, and signal transduction pathways. creative-enzymes.combiomatik.com By mimicking specific segments of a protein, such as binding sites or enzyme cleavage domains, researchers can isolate and study these functions without the confounding variables introduced by the full-length protein. bitesizebio.com This "peptide dissection approach" allows for detailed investigation into the mechanisms of enzyme-substrate interactions and the specificity of enzymes like kinases and proteases. researchgate.netbiomatik.com

The advantages of using synthetic peptides are numerous. They can be produced with very high purity, ensuring consistency and reliability in experimental results. bitesizebio.com Furthermore, the process of chemical synthesis allows for the incorporation of unnatural amino acids, isotopic labels, or post-translational modifications, such as phosphorylation, providing bespoke tools for sophisticated experimental designs. bitesizebio.com This flexibility has made synthetic peptides vital for applications including:

Enzyme Characterization: Acting as specific substrates or inhibitors to probe the activity and kinetics of enzymes. researchgate.net

Antibody Production: Serving as antigens to generate highly specific antibodies that target a particular epitope of a protein. bitesizebio.com

Drug Development: Functioning as lead compounds or models for peptide-based therapeutics. chemimpex.com

Diagnostics: Used as antigens in immunoassays for the detection of diseases. creative-enzymes.com

The ability to rapidly and cost-effectively synthesize a vast array of peptide sequences has solidified their role as a cornerstone of innovation in the life sciences. bitesizebio.comcreative-enzymes.com

Overview of Z-Gly-Pro-Leu-Gly-Pro-OH as a Prototypical Research Compound

This compound, also known as Benzyloxycarbonyl-Glycyl-L-Prolyl-L-Leucyl-Glycyl-L-Proline, is a synthetic, protected pentapeptide that serves as a classic example of a research-focused peptide substrate. biosynth.com Its primary application in biochemical research is as a substrate for specific proteolytic enzymes, most notably collagenases and prolyl endopeptidases. glpbio.compeptanova.dehongtide.comcymitquimica.com

The structure of this peptide is specifically designed to be recognized and cleaved by these enzymes. The benzyloxycarbonyl (Z) group at the N-terminus is a common protecting group in peptide synthesis. The sequence of amino acids—Glycine (B1666218), Proline, Leucine (B10760876), Glycine, and Proline—creates a conformation that is readily targeted by certain proteases. When used in an enzymatic assay, the hydrolysis of the peptide bond within this compound by an enzyme like collagenase can be monitored to determine the enzyme's activity. biosynth.com The cleavage of this pentapeptide yields two smaller fragments: Z-Gly-Pro-OH and H-Leu-Gly-Pro-OH. glpbio.comhongtide.com

Its well-defined structure and consistent purity make it a reliable standard in research settings. peptanova.dehongtide.com It is strictly intended for laboratory research purposes and is a valuable tool for scientists studying the enzymes involved in processes like extracellular matrix remodeling, where collagenases play a critical role. biosynth.comglpbio.comhongtide.com

Table 1: Chemical Properties of this compound

Property Value Source(s)
Full Name Benzyloxycarbonyl-Glycyl-L-Prolyl-L-Leucyl-Glycyl-L-Proline biosynth.com
CAS Number 2646-61-9 biosynth.comglpbio.comhongtide.com
Molecular Formula C₂₈H₃₉N₅O₈ biosynth.comhongtide.com
Molecular Weight 573.64 g/mol biosynth.comhongtide.com
Appearance Crystalline / White to off-white powder peptanova.deinnospk.com
Primary Use Substrate for collagenase and prolyl endopeptidase glpbio.compeptanova.dehongtide.com

| Cleavage Products | Z-Gly-Pro-OH and H-Leu-Gly-Pro-OH | glpbio.comhongtide.com |

Historical Development and Evolution of Peptide Substrates in Enzymology

The use of synthetic peptide substrates in enzymology has a rich history that is intertwined with the very discovery and characterization of enzymes. Early studies in the 19th and early 20th centuries relied on large, natural protein substrates like meat or egg white to demonstrate enzymatic activity, such as the digestive action of pepsin. uchicago.edunih.gov While these experiments were foundational, the substrates were complex and ill-defined, which limited the quantitative understanding of enzyme kinetics and specificity.

A major breakthrough came in the 1930s following the crystallization of pepsin by John H. Northrop, which provided definitive evidence of its protein nature. uchicago.edunih.gov This availability of a purified enzyme spurred the development of the first synthetic peptide substrates. These simpler, well-defined molecules were crucial in providing evidence for the peptide structure of proteins, a topic of debate at the time, and allowed for more controlled studies of enzyme action. uchicago.edunih.gov

The post-World War II era saw the introduction of powerful new separation techniques, such as chromatography and electrophoresis. uchicago.edu These methods, combined with an expanding arsenal (B13267) of synthetic peptides, revolutionized enzymology. Researchers could now:

Determine the amino acid sequences of proteins, including enzymes and their precursors. uchicago.edu

Conduct detailed kinetic studies to understand the mechanism of enzyme catalysis. nih.gov

Map the extended catalytic sites of enzymes, revealing that specificity often depends on a sequence of amino acids rather than a single residue. uchicago.edunih.gov

The evolution of the field has moved from using crude natural substrates to employing highly specific, often custom-synthesized peptides that can be modified with fluorogenic or chromogenic tags for continuous monitoring of enzyme activity. peptanova.de This progression has been fundamental to our modern understanding of enzyme function, the origins of enzymatic catalysis, and the development of enzyme inhibitors for therapeutic purposes. acs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Benzyloxycarbonyl-Glycyl-L-Prolyl-L-Leucyl-Glycyl-L-Proline
Z-Gly-Pro-OH
H-Leu-Gly-Pro-OH
Pepsin
Z-Gly-Pro-Phe-Pro-Leu-OH
Ac-Pro-Leu-Gly-OH
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH
Z-Pro-Leu-Gly-NH2
Z-Pro-Leu-Gly-OH

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H39N5O8 B12062268 Z-Gly-pro-leu-gly-pro-OH

Properties

IUPAC Name

1-[2-[[4-methyl-2-[[1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N5O8/c1-18(2)14-20(25(36)29-15-23(34)33-13-7-11-22(33)27(38)39)31-26(37)21-10-6-12-32(21)24(35)16-30-28(40)41-17-19-8-4-3-5-9-19/h3-5,8-9,18,20-22H,6-7,10-17H2,1-2H3,(H,29,36)(H,30,40)(H,31,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRDYZZPQWDRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Interaction Studies of Z Gly Pro Leu Gly Pro Oh

Z-Gly-Pro-Leu-Gly-Pro-OH as a Substrate for Bacterial Collagenase

The pentapeptide this compound serves as a recognized substrate for bacterial collagenases, enzymes that play a critical role in the degradation of collagen. researchgate.net Its specific sequence mimics cleavage sites within the collagen triple helix, making it an effective tool for studying enzyme function.

Elucidation of Collagenase Hydrolysis Mechanism

Bacterial collagenases are metalloproteinases that typically contain a catalytic zinc ion essential for their activity. nih.gov The hydrolysis mechanism of collagen and synthetic substrates like this compound involves the recognition of a specific amino acid sequence. These enzymes commonly recognize the Pro-X-Gly-Pro sequence, where 'X' can be a neutral amino acid. nih.gov The cleavage of the peptide bond occurs between the 'X' and Glycine (B1666218) residues. nih.gov

In the case of this compound, the hydrolysis occurs at the Leu-Gly bond. researchgate.netscispace.com The process is initiated by the binding of the substrate to the active site of the enzyme. Structural studies of bacterial collagenases reveal a catalytic domain that binds the substrate. For efficient hydrolysis of the highly structured collagen, the enzyme first unwinds the triple-helical conformation locally before cleaving the peptide bond. nih.gov While this compound is a small, unstructured peptide, its sequence is targeted by the enzyme's active site, which is optimized to cleave glycine-rich substrates. nih.gov The catalytic mechanism involves the zinc ion polarizing the carbonyl group of the scissile peptide bond, facilitating a nucleophilic attack by a water molecule, which ultimately leads to the cleavage of the Leu-Gly bond.

Development and Validation of Enzymatic Assays for Collagenase Activity

The use of synthetic substrates like this compound is fundamental to the development of simple and continuous assays for measuring collagenase activity. These assays are crucial for enzyme characterization and inhibitor screening. Typically, a chromogenic or fluorogenic group is attached to a similar peptide substrate.

A common approach involves the use of substrates such as N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), where the cleavage of the Leu-Gly bond can be monitored continuously by a decrease in absorbance at a specific wavelength (e.g., 345 nm). sigmaaldrich.com An assay utilizing this compound would be developed on a similar principle. The hydrolysis of the peptide bond would lead to products that can be quantified, often after a secondary reaction.

Validation of such an assay would involve:

Specificity: Confirming that the hydrolytic activity is due to collagenase and not other proteases. This can be achieved by using specific collagenase inhibitors.

Linearity: Demonstrating that the rate of substrate hydrolysis is proportional to the enzyme concentration over a defined range.

Kinetics: Determining the Michaelis-Menten constants (K_m and V_max) for the substrate, which provide insights into the enzyme's affinity for the substrate and its maximum reaction velocity.

Reproducibility: Ensuring that the assay yields consistent results under the same conditions.

The development of such assays allows for a quantitative comparison of collagenase activity from different sources and the evaluation of potential inhibitors.

This compound as a Substrate for Prolyl Endopeptidase (PEP)

This compound is also a substrate for prolyl endopeptidase (PEP), a type of serine protease that exhibits high specificity for proline-containing peptides. researchgate.net PEPs are involved in the degradation of various peptide hormones and neuropeptides. wikipedia.org

Characterization of Prolyl Endopeptidase Cleavage Sites

Prolyl endopeptidases cleave peptide bonds at the C-terminal side of proline residues. wikipedia.orgnih.gov Given the structure of this compound, the primary cleavage site for PEP is the peptide bond following the first proline residue, between Proline and Leucine (B10760876). This results in the formation of two smaller peptides: Z-Gly-Pro and Leu-Gly-Pro-OH. The enzyme's specificity is stringent, and it generally acts on oligopeptides rather than large proteins, a characteristic attributed to a β-propeller domain that restricts access to the active site. wikipedia.org

Quantitative Kinetic Analysis of this compound Interaction with Prolyl Endopeptidase (e.g., K_m, k_cat, IC50, K_i determination)

The table below presents representative kinetic parameters for prolyl endopeptidases from different sources using these alternative substrates. These values provide an indication of the kinetic profile that could be expected for this compound.

Data sourced from multiple studies. toyobo-global.comdtu.dk

Determining the IC50 (half-maximal inhibitory concentration) and K_i (inhibition constant) would require further experiments with specific PEP inhibitors.

Investigation of Environmental Modulators on Prolyl Endopeptidase Activity (e.g., pH, ionic strength, temperature)

The catalytic activity of prolyl endopeptidase is significantly influenced by environmental factors such as pH and temperature. Studies on PEPs from various microbial sources have characterized these effects, often using substrates like Z-Gly-Pro-pNA.

pH: Most prolyl endopeptidases exhibit optimal activity in the neutral to slightly alkaline pH range, typically between pH 6.5 and 8.0. toyobo-global.comdtu.dknih.gov However, some PEPs, for instance from Aspergillus niger, show an acidic pH optimum around 4.0. researchgate.net The pH stability can also vary, with some enzymes retaining activity over a broad pH range. toyobo-global.com

Temperature: The optimal temperature for PEP activity varies depending on the source organism. Enzymes from mesophilic organisms generally have temperature optima around 37-45°C, while those from thermophilic organisms can have optima as high as 63°C or even 77°C. toyobo-global.comdtu.dkdtu.dk Thermal stability is also a key characteristic, with enzymes from thermophiles showing greater resistance to heat-induced denaturation. dtu.dkdtu.dk

Ionic Strength: The effect of ionic strength on PEP activity is less commonly reported but can influence enzyme structure and substrate binding.

The table below summarizes the optimal pH and temperature for PEPs from different microorganisms.

Data compiled from various research articles. researchgate.nettoyobo-global.comdtu.dkdtu.dk

Interactions with Other Proteolytic Enzymes Relevant to Proline-Containing Sequences

The pentapeptide this compound serves as a valuable tool in studying the specificity of various proteases that recognize and cleave peptide bonds involving proline residues. Its sequence contains multiple potential cleavage sites, making it a substrate for a range of enzymes beyond classical collagenases.

Matrix Metalloproteinases (MMPs) and Related Collagenolytic Enzymes

This compound is recognized as a substrate for bacterial collagenases. The core sequence, particularly the Pro-Leu-Gly motif, mimics sequences found in collagen, the primary substrate for these enzymes. The typical cleavage site for many microbial collagenases in such synthetic substrates is the Leu-Gly bond. This hydrolysis is consistent with the broader specificity of bacterial collagenases, which can cleave native collagen at multiple sites.

Human Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for extracellular matrix remodeling. While they are the primary enzymes responsible for collagen degradation in vertebrates, their substrate specificity is more stringent than that of many bacterial collagenases. Several MMPs, including MMP-1 (collagenase-1), MMP-2 (gelatinase A), MMP-8 (collagenase-2), and MMP-13 (collagenase-3), exhibit collagenolytic activity. Their specificity is often directed at a Gly-Xaa bond within a specific triple-helical collagen structure, where Xaa can be an aliphatic or hydrophobic residue like Leu or Ile.

Studies on synthetic substrates have shown that sequences containing Pro-Leu-Gly are susceptible to MMP cleavage. For instance, the fluorogenic substrate Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH is used to assay the activity of MMP-2 and MMP-9. Similarly, enzymes from oral treponemes associated with periodontal disease have been shown to hydrolyze phenylazobenzyloxycarbonyl-L-Pro-L-Leu-Gly-L-Pro-D-Arg (PZ-PLGPA) specifically at the Leu-Gly bond, demonstrating collagenolytic activity. scispace.com While direct kinetic data for this compound with specific human MMPs is not extensively documented, its sequence similarity to known MMP substrates suggests it can be a substrate, likely cleaved at the Leu-Gly bond.

Other Proline-Specific Peptidases (e.g., Dipeptidyl Peptidase IV, Fibroblast Activation Protein Alpha)

The presence of multiple proline residues makes this compound a substrate for various proline-specific peptidases. These enzymes play critical roles in peptide hormone regulation, signal transduction, and disease pathology.

Prolyl Endopeptidase (PEP) or Prolyl Oligopeptidase (POP) : This enzyme, also known as post-proline cleaving enzyme, is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within peptides up to around 30 amino acids in length. This compound is a known substrate for prolyl endopeptidase. researchgate.net The enzyme would be expected to cleave the Pro-Leu and/or the second Pro-OH bond. The cleavage specificity is influenced by residues surrounding the target proline.

Dipeptidyl Peptidase IV (DPP IV/CD26) : DPP IV is a serine exopeptidase that cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides, provided the N-terminus is unblocked and proline is in the penultimate position. uspto.gov As this compound has a benzyloxycarbonyl (Z) group blocking its N-terminus, it is not a substrate for DPP IV's exopeptidase activity. However, some studies have noted that enzymes with DPP IV-like activity from kidney tissue preparations could hydrolyze Z-Gly-Pro-Leu-Gly-Pro, suggesting potential endopeptidase activity or the presence of other enzymes in the preparation. dcu.ie

Fibroblast Activation Protein Alpha (FAP) : FAP is a transmembrane serine protease with both exopeptidase and endopeptidase activities. It is closely related to DPP IV but has distinct substrate requirements. FAP's endopeptidase activity shows a strict specificity for cleaving after a Gly-Pro sequence, requiring Gly at the P2 position and Pro at the P1 position. core.ac.ukresearchgate.net Given the presence of the Gly-Pro motif, this compound is a potential substrate for FAP, with the expected cleavage occurring at the Pro-Leu bond. The substrate specificities of FAP and Prolyl Oligopeptidase (POP) can overlap, and probes like Z-Gly-Pro-AMC are known to be cleaved by both enzymes, which can complicate activity assays. nih.gov

Broad Spectrum Protease Specificity Profiling

To understand the full range of proteases that can interact with a proline-containing substrate like this compound, broad-spectrum profiling techniques are employed. These methods assess the activity of an enzyme against a large, diverse collection of potential substrates simultaneously, providing a detailed "fingerprint" of its specificity.

One powerful technique is the use of Positional Scanning Synthetic Combinatorial Libraries (PS-SCL) . These libraries consist of mixtures of fluorogenic peptides where one amino acid position (e.g., P1, P2, P3) is fixed while all other positions contain a mixture of amino acids. By measuring the rate of fluorescence release from each pool, the optimal amino acid for the fixed position can be determined, rapidly mapping the enzyme's preferences. nih.gov

Another approach involves Fluorescence Resonance Energy Transfer (FRET) peptide libraries . A notable example is the Rapid Endopeptidase Profiling Library (REPLi), a collection of 3375 peptides distributed into 512 pools. Each peptide contains a central variable tripeptide core flanked by a fluorophore and a quencher. Cleavage of the peptide separates the pair, resulting in a fluorescent signal. This method has been used to validate substrates for proteases from all major classes, including metallo, serine, cysteine, and aspartic proteases. researchgate.net Such a library could be used to screen a wide array of proteases for activity against sequences similar to this compound, identifying not only the primary cleavage site but also the influence of surrounding residues on enzyme recognition.

Comprehensive Substrate Specificity Profiling of this compound

Profiling the cleavage of this compound against a backdrop of other synthetic substrates provides a clearer picture of its utility and the specific features recognized by different proteases.

Comparative Analysis with Diverse Synthetic Peptide Substrates

The specificity of proteases for this compound can be understood by comparing its cleavage with that of other well-characterized synthetic substrates. Different classes of enzymes recognize distinct motifs within this pentapeptide.

For collagenases and MMPs , the key recognition motif is often Pro-Xaa-Gly-Yaa, with cleavage occurring at the Xaa-Gly bond. The Leu-Gly bond in this compound is analogous to the cleavage site in other MMP substrates.

For proline-specific peptidases , the presence of Gly-Pro is a critical determinant. The comparison with substrates like Z-Gly-Pro-pNA and Suc-Ala-Pro-pNA, which are used to assay prolyl endopeptidase, highlights the importance of the N-terminal blocking group and the residue preceding proline. The insolubility of Z-Gly-Pro-pNA has led to the use of more soluble alternatives like Suc-Ala-Pro-pNA for kinetic studies. nih.gov

The table below summarizes key synthetic substrates and their target enzymes, providing a comparative context for this compound.

SubstrateTarget Enzyme(s)Typical Cleavage SiteNotes
This compoundBacterial Collagenase, Prolyl Endopeptidase, FAPPro-Leu or Leu-GlyMulti-functional substrate for proline-specific enzymes and collagenases.
Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OHMMP-2, MMP-9Gly-MetFluorogenic substrate for gelatinases. nih.gov
PZ-Pro-Leu-Gly-Pro-D-Arg-OHBacterial CollagenaseLeu-GlyChromogenic substrate for microbial collagenases. scispace.com
Z-Gly-Pro-pNAProlyl Endopeptidase (PEP)Pro-pNAChromogenic substrate, but has low solubility. nih.govmedchemexpress.com
Suc-Ala-Pro-pNAProlyl Endopeptidase (PEP)Pro-pNAMore soluble alternative to Z-Gly-Pro-pNA. nih.gov
Gly-Pro-AMCDPP IV, FAPPro-AMCFluorogenic substrate for dipeptidyl peptidases. doi.org
Z-Gly-Pro-AMCProlyl Endopeptidase, FAPPro-AMCFluorogenic substrate with overlapping specificity for FAP and PEP. nih.govmedchemexpress.com

Methodological Approaches for Assessing Enzyme Substrate Selectivity

Modern proteomics has yielded sophisticated methods for the detailed and high-throughput assessment of enzyme substrate selectivity. These approaches go beyond single-substrate assays to provide a global view of a protease's substrate preferences.

Fluorogenic Substrate Libraries : As discussed in section 3.3.3, combinatorial libraries of fluorogenic substrates are a cornerstone of specificity profiling. nih.gov These libraries allow for the rapid screening of thousands of potential peptide sequences. The use of fluorophores like 7-amino-4-methylcoumarin (AMC) or the more sensitive 7-amino-4-carbamoylmethylcoumarin (ACC) enables continuous monitoring of enzymatic activity. nih.gov This approach provides quantitative data on the relative preference for different amino acids at various positions (P4 to P2') relative to the cleavage site, creating a detailed specificity matrix for the protease.

Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) : This technique offers a powerful alternative for defining protease specificity. In MSP-MS, a complex mixture of physiochemically diverse synthetic peptides (often over 200) is incubated with a protease. escholarship.orgresearchgate.net At various time points, aliquots are taken, and the reaction is stopped. The resulting peptide fragments are then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method has several advantages:

It directly identifies the exact cleavage site within each substrate.

It is label-free, avoiding potential interference from bulky fluorophores.

It can be used to profile complex biological samples containing multiple proteases.

It can characterize both endo- and exopeptidase activity. researchgate.net

By analyzing the sequences of the most readily cleaved peptides, a detailed substrate specificity logo can be generated, providing a comprehensive picture of the enzyme's preferred recognition motifs. escholarship.org These advanced methodologies are essential for fully characterizing the interactions of proteases with substrates like this compound and for designing highly selective substrates and inhibitors for therapeutic and diagnostic applications.

Structural and Conformational Analysis of Z Gly Pro Leu Gly Pro Oh

Spectroscopic Investigations of Z-Gly-Pro-Leu-Gly-Pro-OH Conformations

Spectroscopic techniques are pivotal in elucidating the three-dimensional structure of peptides. By probing the energy levels of molecular bonds and nuclei, these methods provide a wealth of information on hydrogen bonding, conformational preferences, and the influence of the surrounding environment on the peptide's structure.

Infrared (IR) Spectroscopy for Hydrogen Bonding Network Analysis

Infrared (IR) spectroscopy is a powerful tool for investigating the hydrogen-bonding network within a peptide, which is fundamental to its secondary structure. The frequencies of N-H and C=O stretching vibrations are particularly sensitive to the formation of intramolecular hydrogen bonds.

The presence of the benzyloxycarbonyl (Z) protecting group also influences the conformational landscape. In the dipeptide Z-Gly-Pro-OH, one observed conformer adopts an extended β-strand type structure stabilized by a C5 hydrogen bond, while another is folded through an O-H···π interaction. researchgate.net These findings underscore the complex interplay of various noncovalent interactions in determining the final conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state, provides detailed information about the local conformation of peptides. Carbon-13 Cross-Polarization Magic Angle Spinning (CP-MAS) NMR has been effectively employed to study a series of oligopeptides containing the Gly-Pro sequence, including Z-Gly-Pro-Leu-Gly-Pro. titech.ac.jp

A key indicator of the conformation of the X-Pro peptide bond is the chemical shift difference between the Pro Cβ and Cγ carbons (Δβγ). For Z-Gly-Pro-Leu-Gly-Pro, the observed Δβγ value is consistent with a trans conformation for the Gly-Pro bond. titech.ac.jp This is a crucial finding, as the cis/trans isomerization of the X-Pro bond is a major determinant of peptide and protein structure.

Furthermore, the 13C chemical shift of the Gly carbonyl carbon (CO) is sensitive to the hydrogen bond length. In Z-Gly-Pro-Leu-Gly-Pro, along with the tetrapeptide Z-Gly-Pro-Leu-Gly, the conformation is characterized as a β-turn. titech.ac.jp This is a common secondary structural motif in peptides and proteins, involving a 180-degree turn over four amino acid residues.

Table 1: Solid-State 13C CP-MAS NMR Data for Proline Residues in Z-Gly-Pro-Leu-Gly-Pro

ParameterObserved ValueConformation
Gly-Pro bond-trans
Pro Dihedral Angle (ψ)-23°β-turn

Data sourced from a conformational study of oligopeptides containing the Gly-Pro sequence. titech.ac.jp

Gas-Phase Spectroscopy for Solvent-Free Conformational Studies

Studying peptides in the gas phase allows for the investigation of their intrinsic conformational preferences, free from the influence of a solvent. Techniques such as laser desorption coupled with supersonic jet expansion and IR-UV double resonance spectroscopy are employed for this purpose.

For the related tripeptide Z-Pro-Leu-Gly-OH, gas-phase IR spectroscopy has revealed a successive γ-turn structure with a free C-terminal carboxyl group. researchgate.net This contrasts with the β-turn structure observed for its amidated analogue, Z-Pro-Leu-Gly-NH2, in the gas phase, where the C-terminal NH2 group participates in a hydrogen bond. researchgate.net These studies demonstrate that even in the absence of a solvent, the C-terminal group significantly influences the peptide's secondary structure.

The study of protected dipeptides like Z-Gly-Pro-OH in the gas phase has also identified multiple stable conformers, including extended β-strand and folded O-H···π interacting structures, highlighting the inherent conformational diversity of these molecules. researchgate.net

Advanced Computational Studies on Peptide Conformation and Dynamics

Computational methods, including molecular dynamics simulations and quantum chemistry calculations, complement experimental techniques by providing a dynamic and detailed view of peptide conformation and energetics.

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations can model the movement of atoms in a peptide over time, offering insights into its conformational flexibility and the stability of different structures. A significant challenge in simulating proline-containing peptides is the high energy barrier for the cis/trans isomerization of the X-Pro peptide bond, which can be difficult to sample adequately with conventional MD simulations.

While specific MD simulation data for this compound is not available, studies on related proline-rich peptides have employed advanced techniques like Gaussian accelerated molecular dynamics to overcome this sampling challenge. These studies have shown that proline residues can spend a significant amount of time in the cis conformation, leading to more compact ensembles.

For the related tripeptide Z-Pro-Leu-Gly-NH2, molecular dynamics simulations have been used in conjunction with experimental data to reproduce observed IR spectra and confirm the assignment of a β-turn structure as the global minimum. researchgate.net

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) calculations are a quantum mechanical modeling method used to predict the electronic structure and geometry of molecules. DFT is frequently used to calculate theoretical IR spectra for different conformers, which can then be compared with experimental spectra to identify the structures present.

For the related tripeptide Z-Pro-Leu-Gly-OH, DFT calculations at the cc-pVDZ basis set level were used to propose a gas-phase structure. researchgate.net The calculations supported the experimental finding of a successive γ-turn structure with a free C-terminal carboxyl group. researchgate.net In the case of Z-Gly-Pro-OH, DFT calculations, in combination with dispersion corrections, have been successful in modeling the properties of different conformers involving both dispersion and hydrogen-bonding interactions. researchgate.net

These computational approaches are invaluable for interpreting experimental data and providing a more complete understanding of the conformational landscape of peptides like this compound.

Prediction and Modeling of Peptide Binding Capabilities

While specific experimental data on the binding of this compound to its target enzymes is not extensively documented in publicly available research, we can infer its binding capabilities through computational modeling and by examining the mechanisms of related enzyme-substrate interactions. As a known substrate for collagenase and prolyl endopeptidase, its conformation upon binding is critical for enzymatic cleavage. glpbio.comcymitquimica.com

Computational approaches, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting how peptides like this compound interact with enzyme active sites. These methods can model the peptide's conformational changes as it approaches and binds to the enzyme. For instance, studies on prolyl endopeptidases suggest an "induced-fit" mechanism where the enzyme undergoes a significant conformational change upon substrate binding. nih.govresearchgate.net The enzyme typically has a catalytic domain and a β-propeller domain, which may open to allow the substrate to enter the active site. nih.govproteopedia.org It is predicted that this compound would need to adopt a specific, likely extended, conformation to fit within the catalytic cleft of these enzymes.

The binding affinity of peptides is influenced by a combination of factors including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound, the benzyloxycarbonyl (Z) group at the N-terminus and the side chains of leucine (B10760876) and the two proline residues would contribute to these interactions. The Leu residue, with its hydrophobic side chain, likely plays a significant role in anchoring the peptide within a hydrophobic pocket of the enzyme's active site.

Furthermore, the conformation of the peptide backbone, particularly around the proline residues, is a key determinant of binding specificity. The enzyme's active site is exquisitely shaped to recognize a particular peptide conformation, and only when the substrate adopts this conformation can catalysis occur efficiently. For bacterial collagenases, it has been proposed that the enzyme unwinds the triple-helical collagen substrate before hydrolysis. researchgate.netpnas.orgnih.gov While this compound is not a triple-helical peptide, this suggests that a degree of conformational flexibility is a prerequisite for binding and cleavage.

Computational studies on other peptide-protein interactions have demonstrated the ability to predict and even enhance binding affinities by making specific amino acid substitutions. nih.gov Similar methodologies could be applied to this compound to create variants with tailored binding properties for research or therapeutic purposes.

Comparative Analysis with Conformational Preferences of Other Proline-Containing Peptides

The presence of proline residues profoundly influences the conformational landscape of a peptide. The unique cyclic structure of proline's side chain restricts the rotation around the N-Cα bond, leading to a more rigid backbone and a predisposition for specific secondary structures. msu.edu

Investigation of Cis/Trans Isomerism of Proline Residues

In the case of this compound, there are two such bonds to consider: Gly-Pro at position 1-2 and Gly-Pro at position 4-5. The ratio of cis to trans isomers is influenced by several factors, including the nature of the preceding amino acid, the solvent environment, and the presence of neighboring functional groups.

NMR spectroscopy is a primary tool for studying cis/trans isomerism. For example, a study on the related peptide (N-benzyloxycarbonyl)-L-Pro-L-Leu-Gly(NH2) in a non-aqueous solvent showed a near 1:1 ratio of cis and trans isomers for the Z-Pro bond. nih.gov Another solid-state NMR study of Z-Gly-Pro-Leu demonstrated a cis arrangement at the Gly-Pro bond. titech.ac.jp These findings suggest that the Gly-Pro sequences in this compound are also likely to exist as a mixture of cis and trans conformers in solution. The presence of two proline residues could lead to a complex mixture of up to four different isomers (trans-trans, trans-cis, cis-trans, and cis-cis), each with its own unique three-dimensional structure.

The table below summarizes the observed cis/trans isomer ratios for various proline-containing peptides from the literature, illustrating the context-dependent nature of this phenomenon.

Peptide SequencePreceding ResidueSolvent/StateCis:Trans RatioReference
(N-benzyloxycarbonyl)-L-Pro-L-Leu-Gly(NH2)Benzyloxycarbonyl(CD3)2SO~1:1 nih.gov
(S-benzyl)-L-Cys-L-Pro-L-Leu-Gly(NH2)S-benzyl-Cys(CD3)2SO~2:3 nih.gov
Z-Gly-Pro-LeuGlySolid StatePredominantly Cis titech.ac.jp
Ac-Pro-Leu-Gly-OHAcetyl-ProVariousSolvent Dependent

This table is generated based on available data and is for illustrative purposes.

Characterization of Turn Structures (e.g., Beta-turns, Gamma-turns)

The conformational rigidity of proline makes it a common residue in turn structures, which are crucial for reversing the direction of the polypeptide chain in folded proteins and peptides. The most common types of turns are β-turns and γ-turns.

A β-turn is a four-residue structure, and proline is frequently found at the i+1 position. There are several types of β-turns (I, II, VI, etc.), each defined by the dihedral angles of the central two residues. The presence of proline at the i+1 position often favors the formation of type I or type II β-turns. For this compound, a β-turn could potentially form involving the sequence Gly-Pro-Leu-Gly.

A γ-turn is a three-residue turn stabilized by a hydrogen bond between the carbonyl of the first residue and the amide proton of the third. Proline can also participate in γ-turns.

Studies of various proline-containing peptides have revealed a strong propensity for turn formation. For instance, cyclic pentapeptides containing proline often adopt conformations featuring β-turns. nih.govnih.gov The specific type of turn and its stability are influenced by the surrounding amino acid sequence.

The table below presents examples of turn structures observed in different proline-containing peptides.

Peptide SequenceTurn TypePosition of ProlineMethod of AnalysisReference
cyclo(-Pro-Ala-Ala-Pro-Ala-Ala-)βVI-turn (cis-Pro)i2D NMR, Molecular Dynamics nih.gov
Piv-Pro-Gly-NHMeType II β-turni+1X-ray Crystallography acs.org
Ac-Pro-Gly-Phe-OHType II β-turni+1X-ray Crystallography
Ser-Pro sequences in proteinsType I β-turn (trans-Pro)i+1Bioinformatics, Crystallography biorxiv.org

This table is generated based on available data and is for illustrative purposes.

Based on these comparative analyses, it is highly probable that this compound adopts a range of conformations in solution, characterized by a dynamic equilibrium of cis and trans proline isomers and the transient formation of β- and/or γ-turns. This conformational flexibility is likely essential for its recognition and processing by its target enzymes.

Applications in Advanced Biochemical Research and Assay Development

Utilization of Z-Gly-Pro-Leu-Gly-Pro-OH in Enzyme Activity Assays

This compound is a well-established substrate for several classes of proteases, most notably collagenases and prolyl endopeptidases. peptanova.dehongtide.comglpbio.com Its hydrolysis by these enzymes forms the basis for a variety of enzyme activity assays. The cleavage of the peptide bond between leucine (B10760876) and glycine (B1666218) by these enzymes yields two smaller fragments: Z-Gly-Pro-OH and H-Leu-Gly-Pro-OH. hongtide.comglpbio.com The latter product, H-Leu-Gly-Pro-OH, has been noted for its potential antihypertensive properties. hongtide.comglpbio.com The optimal pH for the enzymatic hydrolysis of Z-Gly-Pro-Leu-Gly-Pro is around 7.0. biosynth.com

Spectrophotometric and Fluorometric Assay System Design

The enzymatic cleavage of this compound can be monitored using various detection methods. While direct spectrophotometric measurement of the cleavage of the unmodified peptide is not common, derivatives of similar peptide sequences are widely used in fluorometric assays. These assays often employ a fluorophore and a quencher molecule attached to the peptide substrate. In the intact peptide, the fluorescence is quenched. Upon enzymatic cleavage, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. nih.gov

For instance, a common strategy involves the use of a fluorogenic group like 7-amido-4-methylcoumarin (AMC). dcu.ieglpbio.commedchemexpress.com A related substrate, Z-Gly-Pro-AMC, is hydrolyzed by prolyl endopeptidase to produce the highly fluorescent 7-amido-4-methylcoumarin, which can be detected with an excitation wavelength of 380 nm and an emission wavelength of 465 nm. glpbio.commedchemexpress.com Similarly, other fluorogenic pairs like Mca/Dpa and Abz/Tyr(NO2) are used in designing substrates for matrix metalloproteinases (MMPs), a family of enzymes that includes collagenases. nih.gov The design of these assays allows for continuous and highly sensitive monitoring of enzyme activity. nih.gov

Assay TypePrincipleExample SubstrateDetection Method
Fluorometric Cleavage of a peptide containing a fluorophore and a quencher, leading to increased fluorescence. nih.govMca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2Fluorescence Spectroscopy
Fluorometric Enzymatic release of a fluorescent group. glpbio.commedchemexpress.comZ-Gly-Pro-AMCFluorescence Spectroscopy (Ex: 380 nm, Em: 465 nm) glpbio.commedchemexpress.com
Spectrophotometric Enzymatic release of a chromogenic group. toyobo.co.jpZ-Gly-Pro-p-nitroanilideSpectrophotometry (410 nm) toyobo.co.jp

Real-Time Kinetic Measurement Techniques for Enzyme Characterization

The continuous nature of fluorometric and spectrophotometric assays enables the real-time measurement of enzyme kinetics. By monitoring the rate of product formation over time, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). nih.govdcu.ie This information is crucial for characterizing the efficiency and substrate specificity of an enzyme. For example, pre-steady-state kinetic analysis of MT1-MMP, a membrane-type matrix metalloproteinase, using a fluorogenic peptide substrate allowed for the characterization of the different phases of the catalytic reaction, including the formation of the Michaelis complex. nccr-must.ch

Techniques like stopped-flow spectroscopy can be combined with these assays to study rapid enzymatic reactions with millisecond time resolution. nccr-must.ch This allows for a detailed understanding of the individual steps in the catalytic cycle. Furthermore, electrochemical methods using nanoelectrode arrays have been developed for real-time monitoring of protease activity. In this approach, a peptide substrate is immobilized on the electrode, and its cleavage by a protease results in a measurable change in the electrochemical signal. nih.gov

High-Throughput Screening Assay Development

The principles of fluorometric and spectrophotometric assays are readily adaptable for high-throughput screening (HTS). nih.govamerigoscientific.comresearchgate.net HTS allows for the rapid testing of large libraries of chemical compounds to identify potential enzyme inhibitors or activators. researchgate.net The use of microtiter plates and automated liquid handling systems enables the parallel processing of thousands of samples, significantly accelerating the drug discovery process. researchgate.netginkgo.bio For example, a non-quantitative fluorometric microtiter plate assay was developed to quickly identify fractions containing Z-Gly-Pro-AMC degrading activity during protein purification. dcu.ie

This compound as a Model System for the Design of Peptide-Based Research Tools

The well-defined structure and enzymatic susceptibility of this compound make it an excellent model system for developing new peptide-based research tools. chemimpex.com Its sequence can be modified to create more specific or potent substrates and inhibitors for various enzymes. For instance, the development of peptidomimetics, which are small molecules that mimic the structure of peptides, has been guided by the structure of related peptides like Pro-Leu-Gly-NH2. beilstein-journals.org These peptidomimetics can have improved stability and bioavailability compared to their peptide counterparts.

Fundamental Research into Peptide-Protein Interactions and Cellular Signaling Pathways

This compound and related peptides are utilized in fundamental research to understand the principles of peptide-protein interactions. chemimpex.comnih.gov The conformation of this peptide has been studied in the solid state using techniques like 13C CP-MAS NMR, revealing insights into its hydrogen bonding and secondary structure. titech.ac.jp Such studies are crucial for understanding how peptides bind to the active sites of enzymes and other proteins.

Peptides and their derivatives also play significant roles in cellular signaling pathways. chemimpex.comportlandpress.comresearchgate.net While direct involvement of this compound in signaling is not extensively documented, the study of how such peptides interact with cellular components contributes to our understanding of these complex processes. chemimpex.com For example, peptides generated by intracellular proteolysis can modulate protein-protein interactions and influence signaling cascades. nih.gov

Development of this compound Derived Probes for Specific Biological Targets

The core structure of this compound can be chemically modified to create probes for targeting specific biological molecules or processes. These probes often incorporate reporter groups such as fluorophores, radioisotopes, or photoaffinity labels. beilstein-journals.orgnih.govrsc.org For example, peptide-based probes are used for molecular imaging of disease states. nih.govrsc.org A probe based on a similar peptide sequence, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, has been used to study the activity of matrix metalloproteinases. nih.gov The development of such probes is a critical area of research for diagnostics and for elucidating biological function. beilstein-journals.org

Probe TypeApplicationExample Modification
Fluorogenic Probes Enzyme activity assays, molecular imagingAttachment of a fluorophore and quencher pair (e.g., Mca/Dpa) nih.gov
Radiolabeled Probes In vivo imaging (PET, SPECT)Incorporation of a radionuclide (e.g., 18F, 64Cu) via a chelating moiety nih.gov
Photoaffinity Probes Identifying protein binding partnersIncorporation of a photoreactive group beilstein-journals.org

Future Directions and Emerging Research Avenues

Exploration of Novel Enzymatic Targets and Metabolic Pathways Interacting with Z-Gly-Pro-Leu-Gly-Pro-OH

While the interaction of this compound with bacterial collagenase and prolyl endopeptidase is well-established, recent research into similar peptide sequences suggests the potential for a broader range of enzymatic targets. biosynth.com A key area of future investigation lies in identifying and characterizing these novel interactions, which could unveil new biological roles and therapeutic applications.

A promising area of exploration is the interaction of this peptide sequence with cathepsins. For instance, the related tetrapeptide sequence Gly-Pro-Leu-Gly (GPLG) has been identified as a novel and efficient substrate for Cathepsin B, a lysosomal protease often upregulated in tumor environments. acs.org Research has demonstrated that GPLG, when used as a linker in drug conjugates, exhibits rapid cleavage by Cathepsin B, highlighting its potential for targeted drug delivery. acs.org Given that this compound contains this core sequence, it is plausible that it could also be a substrate for Cathepsin B and other related proteases. Future studies should, therefore, focus on screening this pentapeptide against a panel of human proteases to identify new enzymatic interactions.

Further research is also needed to understand the metabolic fate of this compound within cellular and organismal systems. Currently, there is a lack of information regarding the metabolic pathways that this peptide may enter or influence. Investigating its stability in biological fluids and its breakdown products will be crucial for developing a comprehensive understanding of its biological activity. acs.org

Potential Novel Enzymatic TargetRationale for InvestigationPotential Research Application
Cathepsin B The core sequence "Gly-Pro-Leu-Gly" is a known substrate. acs.orgDevelopment of targeted cancer therapies.
Other Cathepsins (L, S, K) Structural similarities to known cathepsin substrates.Probes for studying protease activity in various diseases.
Matrix Metalloproteinases (MMPs) Overlaps in substrate specificity with collagenases.Tools for studying tissue remodeling and disease.

Integration of Advanced Computational and Experimental Structural Biology Techniques

A detailed understanding of the three-dimensional structure of this compound is fundamental to elucidating its interactions with biological targets and for the rational design of new molecules. Advanced structural biology techniques, both computational and experimental, are poised to provide unprecedented insights into its conformational dynamics.

Computational Modeling: Molecular dynamics simulations can be employed to explore the conformational landscape of this compound in different solvent environments and upon binding to enzymatic targets. Such simulations can predict favorable binding poses and provide insights into the molecular determinants of its substrate specificity. Docking studies with potential new enzymatic targets, like Cathepsin B, could further guide experimental validation. scielo.br

Experimental Structural Biology: While there is a lack of specific structural studies on this compound, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been successfully applied to analyze the conformation of similar peptides. For example, solid-state NMR has been used to study the structure of a peptide derived from flagelliform silk with a repeating Gly-Pro-Gly-Gly-Ala sequence. nih.gov Similarly, NMR has been deemed suitable for the conformational analysis of the related tripeptide Z-Pro-Leu-Gly ethyl ester. sigmaaldrich.com These approaches could be readily adapted to determine the solution structure of this compound and to map its interaction surfaces with binding partners.

TechniqueApplication to this compoundExpected Insights
Molecular Dynamics Simulations Predicting conformational flexibility and binding modes.Understanding the structural basis of enzyme recognition.
NMR Spectroscopy Determining the three-dimensional structure in solution.Revealing key structural features for rational drug design.
X-ray Crystallography Obtaining high-resolution structures of the peptide in complex with enzymes.Detailed atomic-level view of the peptide-enzyme interaction.

Rational Design of Next-Generation Peptide-Based Probes and Research Ligands

The unique sequence of this compound makes it an attractive scaffold for the development of novel research tools, including fluorescent probes and targeted research ligands. chemimpex.com The principles of rational design, guided by structural and enzymatic data, can be applied to modify the peptide to create molecules with enhanced properties.

Fluorescent Probes: By attaching fluorophores and quenchers to the peptide, it is possible to design "turn-on" fluorescent probes that signal enzymatic activity. nih.govbeilstein-journals.org For instance, a probe could be synthesized where a fluorophore is attached to one end of the peptide and a quencher to the other. In its intact state, the probe would exhibit minimal fluorescence. Upon cleavage by a target enzyme, the fluorophore and quencher would separate, resulting in a detectable fluorescent signal. This approach has been widely used with similar peptide sequences to create probes for various proteases. nih.gov

Targeted Research Ligands: The peptide can be incorporated into larger molecular constructs to create targeted research ligands and potential therapeutic agents. Its susceptibility to cleavage by specific proteases can be harnessed for controlled release of cargo molecules in specific cellular compartments or tissues. acs.org For example, its sequence could be used as a cleavable linker in antibody-drug conjugates (ADCs) or small molecule-drug conjugates (SMDCs), allowing for the targeted delivery of cytotoxic agents to tumor cells overexpressing the target protease. acs.org

ApplicationDesign StrategyPotential Advantage
Fluorescent Probes Incorporation of FRET pairs or fluorophore/quencher moieties. nih.govReal-time monitoring of enzymatic activity in biological systems.
Antibody-Drug Conjugates (ADCs) Use as a cleavable linker between an antibody and a cytotoxic drug. acs.orgTargeted drug delivery to cancer cells, minimizing off-target toxicity.
Small Molecule-Drug Conjugates (SMDCs) Linking a small molecule targeting moiety to a drug via the peptide sequence. acs.orgImproved therapeutic index and reduced side effects.

Q & A

Q. How can researchers align this compound studies with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Methodological Answer :
  • Feasible : Prioritize assays with accessible instrumentation (e.g., standard HPLC).
  • Novel : Explore understudied applications (e.g., fibrosis modulation via collagenase regulation).
  • Ethical : Use computational models (e.g., molecular dynamics) to reduce animal testing.
  • Relevant : Link findings to unmet needs (e.g., peptide-based antihypertensive therapies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.